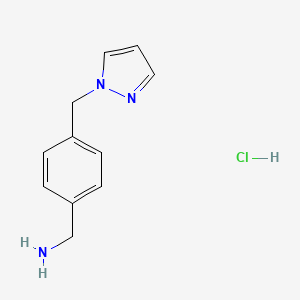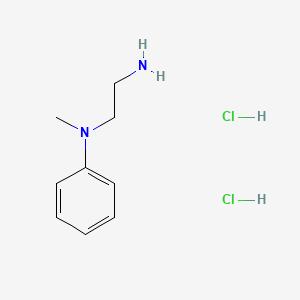
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of boronic acid esters typically involves the alkylation of organoboron compounds with appropriate electrophiles. In the first paper, an orthogonally protected boronic acid analog of aspartic acid was synthesized using pinacol (chloromethyl)boronate in a key alkylation step . This method could potentially be adapted for the synthesis of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester by choosing suitable starting materials and reaction conditions that introduce the tert-butylamino sulfonyl group to the phenyl ring.
Molecular Structure Analysis
The molecular structure of boronic acid esters is characterized by the presence of a boron atom connected to two oxygen atoms from the pinacol ester moiety and a carbon atom from the phenyl ring or other organic substituents. The boron atom can undergo trigonal planar or tetrahedral coordination depending on its state of association or the presence of coordinating species. The tert-butylamino group would add steric bulk to the molecule, potentially influencing its reactivity and the overall molecular conformation.
Chemical Reactions Analysis
Boronic acid esters are known for their participation in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between boronic acids and halide-containing compounds. The tert-butylamino group in the compound of interest could also undergo various chemical transformations, such as deprotection or sulfonylation reactions, as indicated in the second paper where N-acyl- and N-(arylsulfonyl)histamines were synthesized . These reactions are crucial for the further functionalization of the molecule and its application in more complex synthetic routes.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid esters are influenced by their molecular structure. The pinacol ester group is known to stabilize the boron atom, making the compound more resistant to hydrolysis and thus easier to handle and store. The tert-butylamino group is likely to increase the hydrophobicity of the compound and may also affect its boiling point, melting point, and solubility in organic solvents. The exact properties would need to be determined experimentally for 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester.
Scientific Research Applications
Benzylation of Imines
The benzylation of N-tosyl imines and N-tert-butanesulfinyl imines using benzylboronic acid pinacol ester has been explored, indicating its utility in nucleophilic activation for chemical synthesis. This reaction shows compatibility with various substituents, offering a method for creating electronically diverse molecules, including secondary alkylboronic ester nucleophiles and trifluoromethylketimine electrophiles (Hollerbach, Hayes, & Barker, 2019).
Synthesis of α-Amino Acids
The compound has been applied in the diastereoselective synthesis of δ,γ-unsaturated amino acids, showcasing its relevance in producing optically active compounds with high diastereoselectivity. This technique highlights the potential for creating valuable building blocks in pharmaceutical research (Sugiyama, Imai, & Ishii, 2013).
Organic Synthesis Building Blocks
Its usage in the decarboxylative borylation of aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters underlines its importance as a building block in organic synthesis. This method allows for the smooth conversion of a variety of aryl carboxylic acids to aryl boronate esters, offering an alternative to transition-metal catalysis for the activation of carboxylic acids (Cheng et al., 2017).
properties
IUPAC Name |
N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVAQUSOEGIPTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585940 |
Source


|
| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester | |
CAS RN |
648905-63-9 |
Source


|
| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)




